2-Ethyl-1,4-dimethoxybenzene

Description

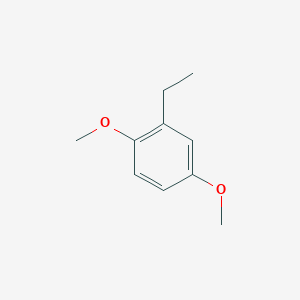

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-08-2 | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,4-dimethoxybenzene is an aromatic organic compound belonging to the dimethoxybenzene class. Its chemical structure, featuring a benzene ring substituted with two methoxy groups and an ethyl group, makes it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety information, and potential, though currently underexplored, relevance in the broader context of medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, the dimethoxybenzene scaffold is present in numerous biologically active molecules, suggesting the potential for further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1199-08-2[1] |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | CCC1=C(C=CC(=C1)OC)OC[1] |

| InChI | InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 104-105 °C |

| Density | 0.976 g/cm³ |

| LogP | 2.2662 |

| Topological Polar Surface Area | 18.46 Ų |

| Refractive Index | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the electron-rich benzene ring.

General Reaction Scheme

References

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,4-dimethoxybenzene, an aromatic organic compound, holds interest within the scientific community for its potential applications in synthetic chemistry and as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and a summary of the known biological significance of related dimethoxybenzene derivatives, offering a valuable resource for professionals in research and drug development.

IUPAC Name and Chemical Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with two methoxy groups at positions 1 and 4, and an ethyl group at position 2.

The canonical SMILES representation of the molecule is CCC1=C(C=CC(=C1)OC)OC.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1199-08-2 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Boiling Point | 104-105 °C | |

| Density | 0.976 g/cm³ | |

| Refractive Index | 1.489 | |

| Flash Point | 84 °C | |

| LogP | 2.26620 | |

| Vapor Pressure | 0.0817 mmHg at 25°C |

Spectroscopic Information:

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. While a specific protocol for ethylation is not extensively detailed in the literature, a general procedure can be adapted from the well-documented alkylation reactions using alcohols as alkylating agents in the presence of a strong acid catalyst.

General Protocol for Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene:

This protocol is based on the alkylation of 1,4-dimethoxybenzene with an alcohol and should be adapted and optimized for the use of an ethylating agent such as ethanol.

Materials:

-

1,4-dimethoxybenzene

-

Ethanol (as the ethylating agent)

-

Concentrated Sulfuric Acid (catalyst)

-

Glacial Acetic Acid (solvent)

-

Ice

-

Water

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 1,4-dimethoxybenzene in glacial acetic acid.

-

Addition of Alkylating Agent: To this solution, add a molar excess of ethanol.

-

Cooling: Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition of the catalyst is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over ice-water to quench the reaction and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Logical Workflow for Synthesis:

Relevance in Drug Development and Biological Activity of Dimethoxybenzene Scaffolds

While specific biological activities of this compound are not extensively reported, the dimethoxybenzene moiety is a common feature in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Derivatives of dimethoxybenzene have been investigated for a range of pharmacological activities, including:

-

Antimicrobial Activity: Certain dimethoxybenzene-containing compounds have demonstrated inhibitory effects against various bacterial and fungal strains.

-

Anticancer Activity: The dimethoxybenzene scaffold is present in some natural and synthetic compounds with reported cytotoxic effects against cancer cell lines.

-

Anti-inflammatory and Antioxidant Properties: The methoxy groups on the benzene ring can influence the electronic properties of the molecule, contributing to antioxidant and anti-inflammatory effects in some derivatives.

Signaling Pathway Implication (Hypothetical):

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by derivatives of this compound is the NF-κB signaling pathway, which is central to inflammation and cancer.

This diagram illustrates a potential mechanism where a derivative of this compound could inhibit the IKK complex, thereby preventing the phosphorylation of IκB and the subsequent translocation of NF-κB to the nucleus, leading to a reduction in the expression of pro-inflammatory genes. This represents a plausible area of investigation for novel therapeutics based on this chemical scaffold.

References

Synthesis of 2-Ethyl-1,4-dimethoxybenzene from 1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1,4-dimethoxybenzene from 1,4-dimethoxybenzene. The synthesis is a robust two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and fine chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound from 1,4-dimethoxybenzene is efficiently achieved through a two-step reaction sequence. The overall transformation is depicted below:

Caption: Overall two-step synthesis pathway.

The first step is a Friedel-Crafts acylation of the starting material, 1,4-dimethoxybenzene, to introduce an acetyl group, yielding the intermediate 2-acetyl-1,4-dimethoxybenzene (also known as 2,5-dimethoxyacetophenone). The second step involves the reduction of the ketone functionality of the intermediate to an ethyl group, affording the desired product, this compound.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, an acyl group is introduced onto the aromatic ring of 1,4-dimethoxybenzene. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acylating agent, commonly acetyl chloride or acetic anhydride.[1] The methoxy groups of 1,4-dimethoxybenzene are activating and ortho-, para-directing, leading to the formation of the 2-acylated product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of activated aromatic compounds.[2]

Materials:

-

1,4-Dimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a stir bar

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride.

-

Addition of 1,4-Dimethoxybenzene: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 5% hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-acetyl-1,4-dimethoxybenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data: Friedel-Crafts Acylation

| Parameter | Value/Description |

| Reactants | |

| 1,4-Dimethoxybenzene | 1.0 equivalent |

| Acetyl Chloride | 1.0 - 1.1 equivalents |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 equivalents |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0-5 °C for addition, then room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 60-80% |

Step 2: Reduction of 2-Acetyl-1,4-dimethoxybenzene

The reduction of the acetyl group in 2-acetyl-1,4-dimethoxybenzene to an ethyl group can be accomplished by several methods. The choice of method depends on the desired reaction conditions (acidic vs. basic) and the presence of other functional groups in the molecule. The three most common methods are the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.[3]

Reduction Methods

-

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is performed under strongly acidic conditions and is particularly effective for aryl ketones.[4]

-

Wolff-Kishner Reduction: This reduction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6] The reaction proceeds under basic conditions.[6]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C).[3] It is generally performed under neutral or mildly acidic/basic conditions.

Experimental Protocol: Clemmensen Reduction

This protocol is a general procedure for the Clemmensen reduction of aryl ketones.[5]

Materials:

-

2-Acetyl-1,4-dimethoxybenzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Round-bottom flask with a stir bar

-

Reflux condenser

Procedure:

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Addition of Ketone: Add a solution of 2-acetyl-1,4-dimethoxybenzene in toluene to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

Work-up: After cooling, decant the toluene layer. Extract the aqueous layer with fresh toluene.

-

Washing and Concentration: Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or column chromatography.

Experimental Protocol: Wolff-Kishner Reduction

This protocol is a general procedure for the Wolff-Kishner reduction.[6]

Materials:

-

2-Acetyl-1,4-dimethoxybenzene

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Round-bottom flask with a stir bar

-

Distillation head and condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-acetyl-1,4-dimethoxybenzene, hydrazine hydrate, and ethylene glycol.

-

Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

-

Addition of Base: Cool the mixture and add potassium hydroxide pellets.

-

Reaction: Slowly heat the mixture, allowing water and excess hydrazine to distill off. Once the temperature reaches 190-200 °C, maintain it at this temperature for 3-4 hours.

-

Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing and Concentration: Wash the combined organic extracts with dilute acid and water, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography.

Quantitative Data: Reduction Methods

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |

| Reducing Agent | Zinc Amalgam (Zn(Hg)) | Hydrazine Hydrate (N₂H₄·H₂O) & KOH | Hydrogen Gas (H₂) & Palladium on Carbon (Pd/C) |

| Solvent | Toluene, Water | Ethylene Glycol | Ethanol, Methanol, or Ethyl Acetate |

| Reaction Temperature | Reflux (approx. 110 °C) | 190-200 °C | Room Temperature to 50 °C |

| Reaction Time | 4-8 hours | 4-6 hours | 2-24 hours |

| Typical Yield | 60-80% | 70-90% | 85-95% |

| Conditions | Strongly Acidic | Strongly Basic | Neutral to Mildly Acidic/Basic |

Visualizations

Reaction Pathway Diagram

Caption: Detailed two-step reaction pathway.

Experimental Workflow Diagram

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from 1,4-dimethoxybenzene is a well-established and high-yielding process. The two-step approach of Friedel-Crafts acylation followed by reduction offers flexibility in the choice of reagents and reaction conditions, allowing for adaptation to various laboratory settings and scales. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and materials science. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

- 1. This compound | C10H14O2 | CID 592140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-Ethyl-1,4-dimethoxybenzene

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

Introduction

This compound, also known as 1-ethyl-2,5-dimethoxybenzene or ethylhydroquinone dimethyl ether, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with an ethyl group and two methoxy groups at positions 1 and 4. This guide provides a comprehensive overview of its physical and chemical properties, spectral information, potential synthetic routes, and safety data, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 1199-08-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CCC1=C(C=CC(=C1)OC)OC | [3][4] |

| InChIKey | CCZCWRYUYQRBPE-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

| Property | Value | Source |

| Density | 0.976 g/cm³ | [1][2] |

| Boiling Point | 104-105 °C | [1][2] |

| Flash Point | 84 °C | [1][2] |

| Refractive Index | 1.489 | [1][2] |

| Vapor Pressure | 0.0817 mmHg at 25°C | [1][2] |

| LogP | 2.26620 | [2] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [4] |

Spectral Information

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

| Spectrum Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 151; Second Highest (m/z): 166 | [3] |

| ¹³C NMR | Spectra available from spectral databases. | [3] |

| Infrared (IR) Spectra | Vapor phase IR spectra are available. | [3] |

| Kovats Retention Index | Semi-standard non-polar: 1327.1; Standard polar: 1861 | [3] |

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This type of electrophilic aromatic substitution is a common introductory organic laboratory experiment.[5] The following protocol is a representative procedure.

Materials:

-

1,4-dimethoxybenzene

-

An ethylating agent (e.g., ethyl bromide or diethyl sulfate)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation/chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,4-dimethoxybenzene in the anhydrous solvent.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride catalyst in portions with stirring.

-

Addition of Alkylating Agent: Add the ethylating agent dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by cold dilute HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Diagrams and Workflows

Caption: Logical relationship of key identifiers for this compound.

References

- 1. This compound|1199-08-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | CAS#:1199-08-2 | Chemsrc [chemsrc.com]

- 3. This compound | C10H14O2 | CID 592140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-1,4-dimethoxybenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2-Ethyl-1,4-dimethoxybenzene, a compound of interest in various chemical and pharmaceutical research fields.

Core Compound Properties

This compound is an organic aromatic compound. Its fundamental molecular characteristics are summarized below.

Physicochemical Data

A compilation of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Alternate Molecular Weight | 166.217 g/mol | [3][4] |

| CAS Number | 1199-08-2 | [1][2] |

| Density | 0.976 g/cm³ | [3] |

| Boiling Point | 104-105 °C | [3] |

| Flash Point | 84 °C | [3][4] |

| Refractive Index | 1.489 | [3] |

| Vapor Pressure | 0.0817 mmHg at 25°C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are highly dependent on the research context. The following represents a generalized workflow for the characterization of such a compound.

Objective: To confirm the identity and purity of a supplied sample of this compound.

Materials:

-

Sample of this compound

-

Appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis

-

Methanol or acetonitrile for LC-MS analysis

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns. The expected peaks should correspond to the ethyl and dimethoxy groups on the benzene ring.

-

-

Mass Spectrometry (MS):

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

Inject the sample into the GC-MS system.

-

The retention time will provide information on the compound's volatility, and the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.

-

-

LC-MS Analysis:

-

Prepare a solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an appropriate column and mobile phase to determine the purity of the compound.

-

The mass spectrometer will confirm the molecular weight of the compound.

-

-

Conceptual Workflow

The following diagram illustrates a conceptual workflow from the initial identification of a chemical entity like this compound to its potential application.

References

Spectroscopic Profile of 2-Ethyl-1,4-dimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1,4-dimethoxybenzene, a key aromatic compound relevant in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information, experimental protocols, and structural visualization to facilitate its identification and application.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₄O₂, has a molecular weight of 166.22 g/mol .[1] Its structure consists of a benzene ring substituted with an ethyl group and two methoxy groups at positions 2, 1, and 4, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Detailed ¹H NMR data was not found in the performed searches.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

A complete list of ¹³C NMR chemical shifts was not available in the search results, though its existence is mentioned in databases.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Specific IR absorption peaks were not found, although the availability of a vapor phase IR spectrum is noted.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 166 | Data not available | [M]⁺ (Molecular Ion) |

| 151 | Data not available | [M-CH₃]⁺ |

| 91 | Data not available |

The top three mass-to-charge ratio peaks have been identified from GC-MS data.[1]

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data are not explicitly detailed in the search results, standard analytical chemistry procedures are typically employed.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a reference standard, typically tetramethylsilane (TMS), is used to calibrate the chemical shifts to 0 ppm.

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a solution, or a vapor. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of compounds in a mixture. In electron ionization (EI) mass spectrometry, the sample is bombarded with electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum of relative abundances is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying an organic compound like this compound using spectroscopy follows a logical workflow.

Caption: Workflow for spectroscopic analysis of an organic compound.

References

Solubility of 2-Ethyl-1,4-dimethoxybenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Ethyl-1,4-dimethoxybenzene in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties and outlines detailed experimental protocols for researchers to determine its solubility accurately. Methodologies for gravimetric and UV-Vis spectroscopic analysis are presented, accompanied by workflow visualizations to aid in experimental design. A qualitative solubility profile based on the principle of "like dissolves like" and data from analogous compounds is also included to guide solvent selection.

Introduction

This compound is an aromatic ether with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, formulation development, and various analytical procedures. This guide provides essential information and methodologies for researchers working with this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1199-08-2 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | 104-105 °C |

| Density | 0.976 g/cm³ |

| LogP (Predicted) | 2.27 |

| Topological Polar Surface Area (TPSA) | 18.46 Ų |

Qualitative Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted qualitatively.[1] The molecule possesses a nonpolar ethyl-substituted benzene ring and two polar methoxy groups. This structure suggests good solubility in a range of organic solvents. Ethers are generally miscible with many common organic solvents.[2] For instance, the structurally similar compound 1,4-dimethoxybenzene is reported to be soluble in ethanol, ethyl acetate, acetone, benzene, and chloroform.[3][4] Table 2 provides a predicted qualitative solubility profile for this compound.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large nonpolar aromatic ring and ethyl group will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | The ether linkages provide some polarity, allowing for dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, facilitating dissolution in alcohols. Solubility may decrease with increasing solvent polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good miscibility is expected due to compatible polarities. |

| Aqueous | Water | Low / Sparingly Soluble | The dominant nonpolar hydrocarbon structure limits solubility in highly polar water.[1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.

A general workflow for solubility determination is depicted below.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique that involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known quantity of the solvent by evaporating the solvent.[5][6]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. "Excess" means that undissolved solid should be visible after thorough mixing.[5]

-

Equilibration: Seal the container to prevent solvent evaporation. Place the mixture in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.[5]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.

-

Mass Determination: Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[5] Record the exact mass of the dish plus the solution.

-

Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[9]

-

Calculation:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method

This method is suitable as this compound, being an aromatic compound, possesses a chromophore that absorbs ultraviolet light. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.[10]

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of a precisely known concentration of this compound in the solvent.

-

Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear (obeying the Beer-Lambert law). Determine the equation of the line (y = mx + c).[4]

-

-

Preparation and Equilibration of Saturated Solution: Follow steps 1 and 2 as described in the gravimetric method (Section 4.1.1).

-

Phase Separation and Dilution:

-

After equilibration and settling, carefully withdraw a small, precise volume of the clear supernatant.

-

Filter the supernatant through an appropriate syringe filter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λmax.

-

Calculation:

-

Use the equation from the calibration curve (or read from the graph) to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, this technical guide provides researchers with the necessary framework to generate this critical information. By understanding the compound's physicochemical properties and applying the detailed gravimetric or UV-Vis spectroscopic protocols, scientists can accurately determine its solubility in various organic solvents. This will facilitate its effective use in research, development, and manufacturing processes.

References

- 1. Khan Academy [khanacademy.org]

- 2. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Hazards and Safety Precautions for 2-Ethyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency procedures associated with 2-Ethyl-1,4-dimethoxybenzene (CAS No. 1199-08-2). Due to the limited availability of specific toxicological data for this compound, this document emphasizes a risk-based approach to safety, incorporating established protocols for handling hazardous chemicals and representative experimental methods for hazard assessment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a clear understanding of a substance's physical and chemical properties. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| CAS Number | 1199-08-2 | AK Scientific, Inc.[2] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Data Not Available | |

| Odor | Data Not Available | AK Scientific, Inc.[3] |

| Melting/Freezing Point | Data Not Available | AK Scientific, Inc.[3] |

| Boiling Point | Data Not Available | AK Scientific, Inc.[3] |

| Flash Point | Data Not Available | AK Scientific, Inc.[3] |

| Solubility | Data Not Available | AK Scientific, Inc.[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel should be fully aware of its potential health effects before handling. The GHS classification is based on available safety data sheets.[2][3]

GHS Hazard Statements:

Signal Word: Warning[2]

Pictogram:

| Hazard Classification | GHS Category | Description of Effects |

| Skin Irritation | Category 2 | Contact may result in inflammation, itching, scaling, reddening, or blistering.[2][3] |

| Eye Irritation | Category 2A | Contact may cause redness, pain, and severe eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation may cause irritation of the lungs and respiratory system.[2] |

Toxicological Data: Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available for this compound.[2][3] The chemical, physical, and toxicological properties have not been thoroughly investigated. In the absence of specific data, a cautious approach assuming a moderate level of toxicity is warranted.

Risk Assessment and Management Workflow

A systematic approach to risk assessment is critical when handling chemicals with incomplete toxicological profiles. The following workflow outlines the logical steps from hazard identification to the implementation and review of control measures.

Caption: Risk assessment and management workflow for this compound.

Safety Precautions and Personal Protective Equipment (PPE)

Based on the identified hazards, stringent safety protocols must be followed. The primary goal is to prevent contact and inhalation through the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, PPE.

Engineering Controls:

-

Always handle this compound in a well-ventilated area.[2]

-

Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Administrative Controls:

-

Minimize the quantity of material handled at any one time.

-

Wash hands thoroughly after handling and before breaks.[2]

-

Avoid the generation of dust or aerosols.[2]

Personal Protective Equipment (PPE): The selection of appropriate PPE is the final barrier between the user and the chemical. The following diagram details the required PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[2] Wear protective clothing, gloves, and eye/face protection.[2] Keep away from sources of ignition.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][5] Keep the container tightly closed when not in use.[2] Store locked up.[2] Incompatible materials include strong oxidizing agents.[2][5]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate action is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately.[2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2] |

| Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[2] |

Spill Response: Wear appropriate PPE.[2] Ensure adequate ventilation.[2] Absorb with inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[2] Prevent the product from entering drains or waterways.[2]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, its classification as a skin and eye irritant suggests that standardized in vitro tests would be the appropriate modern method for assessment. These methods avoid animal testing and provide mechanistically relevant data.

A. In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm™, epiCS®).[1]

-

Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals penetrate the stratum corneum and cause damage to the underlying keratinocytes. The extent of this damage is measured by assessing cell viability.[1]

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermal tissues are pre-incubated overnight in a defined culture medium.[4]

-

Chemical Exposure: The test chemical (and positive/negative controls) is applied to the apical surface of three tissue replicates for a defined period (e.g., 60 minutes).[4][6]

-

Post-Exposure Incubation: The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.[7]

-

Viability Assessment: Tissue viability is determined using a quantitative enzymatic assay, most commonly the MTT assay. Tissues are incubated with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[7]

-

Data Analysis: The formazan is extracted from the tissues, and the optical density is measured. The viability of the treated tissues is expressed as a percentage relative to the negative control. A chemical is classified as a GHS Category 2 irritant if the mean tissue viability is reduced to 50% or less.[1]

-

B. Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)

The BCOP assay is an in vitro method used to identify chemicals that can cause serious eye damage (GHS Category 1) and those that are not classified as irritants. It can also contribute to the assessment of milder irritants.

-

Principle: The assay evaluates the effects of a test chemical on the opacity (light scattering) and permeability (passage of fluorescein dye) of an isolated bovine cornea. These endpoints correlate with corneal damage in vivo.

-

Methodology:

-

Cornea Isolation: Corneas are freshly isolated from bovine eyes obtained from a slaughterhouse.

-

Chemical Exposure: The cornea is mounted in a holder, and the test chemical is applied to the epithelial surface for a set exposure time (e.g., 10 minutes).

-

Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure to the chemical.

-

Permeability Measurement: After opacity readings, the permeability of the cornea is assessed by adding sodium fluorescein to the epithelial side and measuring the amount that passes through to the endothelial side over a defined period.

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the chemical's eye irritation potential.

-

Disposal Considerations

Chemical waste must be handled as hazardous.[3] Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2] Do not allow the product to enter drains, other waterways, or soil.[2]

This technical guide is intended to provide essential safety information for trained professionals. It is not exhaustive and should be used in conjunction with a comprehensive, site-specific risk assessment. Always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. iivs.org [iivs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. aksci.com [aksci.com]

- 4. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 7. sterlab-store.com [sterlab-store.com]

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1,4-dimethoxybenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and a review of the known biological activities of related dimethoxybenzene derivatives.

Introduction

This compound is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a benzene ring substituted with two methoxy groups. The specific arrangement of these groups and further substitutions on the ring, such as the ethyl group in this case, give rise to a variety of molecules with diverse chemical properties. While the historical details of the discovery of this compound are not well-documented in readily available scientific literature, its synthesis can be achieved through established organic chemistry reactions. This guide will focus on a common and reliable synthetic pathway.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1,4-Dimethoxy-2-ethylbenzene |

| CAS Number | 1199-08-2[1] |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| Boiling Point | 104-105 °C |

| Density | 0.976 g/cm³ |

| Refractive Index | 1.489 |

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from 1,4-dimethoxybenzene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a Clemmensen reduction to convert the ketone to an ethyl group.

Synthetic Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure describes the synthesis of the intermediate, 2',5'-dimethoxyacetophenone.

Materials:

-

1,4-Dimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

From the dropping funnel, add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture over crushed ice and 5% HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2',5'-dimethoxyacetophenone.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Clemmensen Reduction of 2',5'-Dimethoxyacetophenone

This procedure outlines the reduction of the ketone intermediate to the final product.

Materials:

-

2',5'-Dimethoxyacetophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercury(II) chloride in water and stirring for a few minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 2',5'-dimethoxyacetophenone.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully decant the toluene layer from the zinc amalgam.

-

Wash the amalgam with diethyl ether and combine the organic layers.

-

Wash the combined organic layers with water, and then carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the two methoxy groups (singlets). |

| ¹³C NMR | The spectrum will display distinct signals for the aromatic carbons, the ethyl group carbons, and the methoxy group carbons.[1] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) at m/z = 166. Common fragmentation patterns for this type of molecule include the loss of a methyl or ethyl radical.[1] |

| Infrared Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkages.[1] |

Biological Activity of Dimethoxybenzene Derivatives

While there is a lack of specific studies on the biological activity of this compound, the broader class of dimethoxybenzene derivatives has been investigated for various pharmacological effects. These compounds are of interest to researchers in drug development due to their wide range of biological activities.

Dimethoxybenzene derivatives have been reported to exhibit:

-

Antioxidant Activity: Many derivatives, especially those with additional hydroxyl groups, can act as free radical scavengers.[2]

-

Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.[3]

-

Anti-inflammatory Effects: Certain dimethoxybenzene compounds have demonstrated anti-inflammatory properties.

-

Anticancer Activity: The anticancer potential of several methoxybenzene-containing molecules has been explored.[3]

It is important to note that the specific biological activity is highly dependent on the substitution pattern on the benzene ring. Further research would be necessary to determine if this compound possesses any of these properties.

Potential Signaling Pathways

The biological effects of dimethoxybenzene derivatives are mediated through various cellular signaling pathways. While no specific pathways have been identified for this compound, related compounds are known to interact with pathways involved in inflammation, oxidative stress, and cell proliferation.

Caption: General interaction of a bioactive compound with a cell.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physicochemical properties. While its specific biological activities have not been extensively studied, the broader class of dimethoxybenzene derivatives shows significant promise in various therapeutic areas. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for researchers and scientists working with this and related compounds. Further investigation into the biological profile of this compound is warranted to explore its potential applications in drug discovery and development.

References

Potential Research Areas for 2-Ethyl-1,4-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,4-dimethoxybenzene, a derivative of hydroquinone dimethyl ether, represents a promising scaffold for chemical and pharmacological exploration. While direct research on this specific molecule is limited, its structural similarity to other biologically active dimethoxybenzene and hydroquinone derivatives suggests significant potential in several key research areas. This technical guide outlines prospective avenues of investigation, including its synthesis, and its potential as a neuroprotective and antioxidant agent. Detailed experimental protocols, data presentation tables for hypothetical results, and diagrams of relevant signaling pathways are provided to facilitate further research.

Chemical Synthesis of this compound

The introduction of an ethyl group onto the 1,4-dimethoxybenzene core can be achieved through established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation followed by a reduction reaction.

Proposed Synthesis Workflow

A two-step process is proposed for the synthesis of this compound from 1,4-dimethoxybenzene. The first step involves a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction of the resulting ketone to an ethyl group.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-1,4-dimethoxybenzene via Friedel-Crafts Alkylation

For Research Use Only.

Introduction

Friedel-Crafts alkylation is a fundamental method in organic synthesis for attaching alkyl groups to aromatic rings, a key transformation in the development of numerous pharmaceutical compounds and fine chemicals. This process is a form of electrophilic aromatic substitution, where an alkyl group is introduced onto an aromatic substrate, such as 1,4-dimethoxybenzene. The high electron density of the 1,4-dimethoxybenzene ring, due to the activating methoxy groups, makes it an excellent candidate for such substitutions.

While the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tertiary alcohols like tert-butanol is well-documented, protocols for the specific ethylation to produce 2-Ethyl-1,4-dimethoxybenzene are less common in surveyed literature. Alkylation with primary alkylating agents, such as ethanol or ethyl halides, can be more challenging due to the potential for carbocation rearrangement and the increased reactivity of the mono-alkylated product, which can lead to polysubstitution.

This document provides a representative protocol for the Friedel-Crafts ethylation of 1,4-dimethoxybenzene. The methodology is based on established principles of Friedel-Crafts reactions, adapted from similar alkylation procedures for this substrate. The protocol will utilize ethanol as the alkylating agent in the presence of a strong acid catalyst.

Reaction Principle

The reaction proceeds via the generation of an ethyl carbocation electrophile from ethanol under strongly acidic conditions (e.g., concentrated sulfuric acid). The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the ethyl carbocation. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired this compound product. The methoxy groups are ortho-, para-directing, leading to substitution at the position adjacent to one of the methoxy groups.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1,4-Dimethoxybenzene | Reagent | Sigma-Aldrich | --- |

| Ethanol | Anhydrous | Fisher Scientific | --- |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Corrosive |

| Glacial Acetic Acid | ACS Grade | VWR | --- |

| Methanol | ACS Grade | VWR | For recrystallization |

| Ice | --- | --- | --- |

| Deionized Water | --- | --- | --- |

| 125 mL Erlenmeyer Flask | --- | --- | --- |

| Magnetic Stirrer & Stir Bar | --- | --- | --- |

| Separatory Funnel | --- | --- | --- |

| Büchner Funnel & Filter Flask | --- | --- | --- |

| Whatman Filter Paper | --- | --- | --- |

Experimental Protocol

Safety Precautions: This procedure involves the use of concentrated sulfuric acid, which is extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup :

-

Weigh 1.50 g of 1,4-dimethoxybenzene and place it into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 5 mL of glacial acetic acid to the flask. Stir the mixture until the 1,4-dimethoxybenzene is fully dissolved.

-

Add 2.0 mL of anhydrous ethanol to the reaction mixture.

-

Prepare an ice-water bath and cool the Erlenmeyer flask to approximately 0-5 °C.

-

-

Addition of Catalyst :

-

Carefully measure 10 mL of concentrated sulfuric acid into a separatory funnel.

-

While vigorously stirring the cooled reaction mixture, add the concentrated sulfuric acid dropwise from the separatory funnel over a period of 10-15 minutes. It is critical to maintain the reaction temperature below 10 °C during this addition to minimize side reactions.

-

-

Reaction Progression :

-

After the complete addition of sulfuric acid, remove the flask from the ice bath and allow it to warm to room temperature.

-

Continue to stir the reaction mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

-

-

Product Isolation (Workup) :

-

Prepare a separate beaker with approximately 75 mL of an ice-water slurry.

-

Slowly and carefully pour the reaction mixture into the ice-water slurry with constant stirring. This will quench the reaction and precipitate the crude product.

-

Stir the resulting mixture for 5-10 minutes to ensure complete precipitation.

-

-

Filtration and Washing :

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acid.

-

Follow with a wash of 10 mL of ice-cold methanol to remove organic impurities.

-

-

Purification (Recrystallization) :

-

Transfer the crude product to a clean Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.

-

-

Characterization :

-

Determine the final mass and calculate the percentage yield of the dried product.

-

Characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.

-

Reaction Parameters

| Parameter | Value/Condition |

| Reactants | |

| 1,4-Dimethoxybenzene | 1.50 g |

| Ethanol | 2.0 mL |

| Glacial Acetic Acid | 5 mL |

| Catalyst | |

| Concentrated H₂SO₄ | 10 mL |

| Conditions | |

| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) |

| Reaction Time | 30 minutes |

| Workup | |

| Quenching | 75 mL ice-water |

| Purification | Recrystallization from methanol |

Visualized Workflow and Mechanism

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Ethyl-1,4-dimethoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Ethyl-1,4-dimethoxybenzene as a key intermediate in the preparation of valuable chemical entities. This document outlines a reliable synthetic pathway to this compound and its subsequent conversion to 2-ethylhydroquinone and 2-ethyl-1,4-benzoquinone. These derivatives are versatile precursors for the synthesis of biologically active molecules.

Introduction

This compound is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its structure, featuring a hydroquinone dimethyl ether core with an ethyl substituent, allows for facile conversion to the corresponding hydroquinone and benzoquinone. These derivatives are of significant interest in medicinal chemistry and materials science due to their redox properties and ability to participate in a variety of chemical transformations. This document details the synthetic route from commercially available 1,4-dimethoxybenzene to 2-ethyl-1,4-benzoquinone and highlights its applications.

Synthetic Pathway Overview

The synthesis of 2-ethyl-1,4-benzoquinone from 1,4-dimethoxybenzene is a multi-step process that begins with the introduction of an ethyl group onto the aromatic ring. A common and effective strategy involves a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone.[1][2][3][4] The resulting this compound can then be demethylated to yield 2-ethylhydroquinone, which is subsequently oxidized to the target 2-ethyl-1,4-benzoquinone.

Caption: Synthetic route to 2-Ethyl-1,4-benzoquinone.

Experimental Protocols

Protocol 1: Synthesis of 2-Propionyl-1,4-dimethoxybenzene via Friedel-Crafts Acylation

This protocol describes the acylation of 1,4-dimethoxybenzene with propionyl chloride using a Lewis acid catalyst.

Materials:

-

1,4-Dimethoxybenzene

-

Propionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)[5]

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Claisen adapter[5]

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask containing a magnetic stir bar and fitted with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).

-

Add dry dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask in an ice bath.

-

In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in dry DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash successively with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-propionyl-1,4-dimethoxybenzene.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| 1,4-Dimethoxybenzene | 138.16 | 1.0 | - |

| Propionyl chloride | 92.52 | 1.1 | - |

| Aluminum chloride | 133.34 | 1.2 | - |

| 2-Propionyl-1,4-dimethoxybenzene | 194.21 | - | 75-85 |

Protocol 2: Synthesis of this compound via Clemmensen Reduction

This protocol describes the reduction of the ketone functionality of 2-propionyl-1,4-dimethoxybenzene to an ethyl group.[1][2][3][4][6]

Materials:

-

2-Propionyl-1,4-dimethoxybenzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

-

Add a solution of 2-propionyl-1,4-dimethoxybenzene in toluene.

-

Add concentrated hydrochloric acid portion-wise to the stirred mixture. An exothermic reaction should be observed.

-

Heat the reaction mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and decant the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash carefully with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 2-Propionyl-1,4-dimethoxybenzene | 194.21 | - |

| This compound | 166.22 | 70-80 |

Protocol 3: Synthesis of 2-Ethylhydroquinone via Demethylation

This protocol outlines the cleavage of the methyl ethers of this compound using boron tribromide.[7][8][9][10][11]

Materials:

-

This compound

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Dry Dichloromethane (DCM)

-

Methanol

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Syringe

-

Ice bath

-

Separatory funnel

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in dry DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1M solution of boron tribromide in DCM (2.2 equivalents) via syringe over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-ethylhydroquinone. The product may be further purified by recrystallization.

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| This compound | 166.22 | - |

| 2-Ethylhydroquinone | 138.16 | 80-90 |

Protocol 4: Synthesis of 2-Ethyl-1,4-benzoquinone via Oxidation

This protocol describes the oxidation of 2-ethylhydroquinone to the corresponding benzoquinone using ceric ammonium nitrate (CAN).[12][13][14][15]

Materials:

-

2-Ethylhydroquinone

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 2-ethylhydroquinone in acetonitrile in an Erlenmeyer flask.

-